N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride
CAS No.: 100254-21-5
Cat. No.: VC0035451
Molecular Formula: C12H17ClN2O3
Molecular Weight: 272.729
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100254-21-5 |
|---|---|
| Molecular Formula | C12H17ClN2O3 |
| Molecular Weight | 272.729 |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C12H16N2O3.ClH/c1-2-13-8-12(15)14-9-3-4-10-11(7-9)17-6-5-16-10;/h3-4,7,13H,2,5-6,8H2,1H3,(H,14,15);1H |
| Standard InChI Key | PTMMYHGFROTKLS-UHFFFAOYSA-N |
| SMILES | CCNCC(=O)NC1=CC2=C(C=C1)OCCO2.Cl |
Introduction
Synthesis and Preparation
The synthesis of compounds with similar structures often involves multi-step organic reactions. For instance, N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives can be prepared by reacting the benzodioxin amine with appropriate reagents under controlled conditions.
Synthesis Steps:
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Starting Materials: 2,3-Dihydro-1,4-benzodioxin-6-amine and ethylaminoacetamide or related precursors.
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Reaction Conditions: Typically involves a coupling reaction in a polar solvent with a base.
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Purification: Techniques like column chromatography are used to isolate the product.
Biological Activity and Potential Applications
Compounds with benzodioxin moieties are explored for various biological activities, including anticancer, anti-diabetic, and neuroprotective effects. The ethylaminoacetamide part may contribute to interactions with biological targets such as enzymes or receptors.
| Potential Application | Mechanism |
|---|---|
| Anticancer | May inhibit cell proliferation or induce apoptosis. |
| Anti-diabetic | Could act as an α-glucosidase inhibitor. |
| Neuroprotective | Might modulate neurotransmitter signaling pathways. |
Analytical Techniques for Characterization
To fully characterize N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide hydrochloride, various analytical techniques are employed:
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Infrared Spectroscopy (IR): Identifies functional groups.
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Nuclear Magnetic Resonance (NMR): Provides detailed structural information.
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Mass Spectrometry (MS): Confirms molecular weight and structure.
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